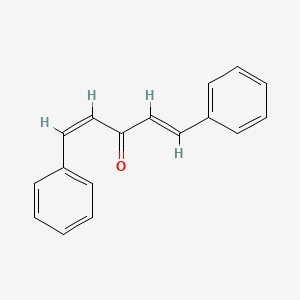

1,5-Diphenylpenta-1,4-dien-3-one

Description

Structure

3D Structure

Properties

CAS No. |

115587-57-0 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(1Z,4E)-1,5-diphenylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |

InChI Key |

WMKGGPCROCCUDY-HEEUSZRZSA-N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C\C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1,5 Diphenylpenta 1,4 Dien 3 One and Its Derivatives

Classic Synthetic Routes and Their Evolution

The most prominent and historically significant method for synthesizing 1,5-diphenylpenta-1,4-dien-3-one is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the case of dibenzalacetone synthesis, acetone reacts with two equivalents of benzaldehyde (B42025). scribd.comnih.gov

Base-Catalyzed Aldol Condensation (Claisen-Schmidt Reaction)

The base-catalyzed Claisen-Schmidt condensation is the standard method for preparing this compound. csircentral.net This reaction is typically carried out by treating a mixture of benzaldehyde and acetone with a base, such as sodium hydroxide (B78521). chegg.comchegg.com

The efficiency of the Claisen-Schmidt condensation for synthesizing this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, reaction time, temperature, and catalyst concentration.

For instance, in the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones, a study found that a 20 mol% concentration of solid NaOH was sufficient to catalyze the reaction effectively. mdpi.com Another study on the synthesis of benzalacetone, a related compound, showed that increasing the NaOH concentration from 0.1 M to 0.2 M did not significantly affect the conversion rate after a 4-hour period. nih.gov The reaction of acetone with benzaldehyde in the presence of 20 mol% NaOH for just 5 minutes can produce a mixture of mono- and bis-benzylidene acetone. mdpi.com

Quantitative yields of this compound and its derivatives have been achieved under solvent-free conditions using sodium hydroxide as the base. wikipedia.orgmdpi.com Microwave-assisted Claisen-Schmidt reactions have also been explored to improve efficiency and reduce reaction times. ijsrst.com

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound Derivatives

| Catalyst | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaOH | 20 | Solvent-free | 5 min | 96-98 | mdpi.com |

| NaOH | - | Aqueous emulsion | 4 h | 91-96 | nih.gov |

| LiOH | 40% solution | Ethanol (B145695) | 10 min | 85 | ijsrst.com |

| K2CO3 | - | Toluene-EtOH-H2O | - | Moderate to excellent | rsc.org |

The choice of base catalyst plays a crucial role in the Claisen-Schmidt condensation. Sodium hydroxide (NaOH) is a commonly used and effective catalyst for the synthesis of this compound. wikipedia.orgbas.bgresearchgate.net It facilitates the deprotonation of the α-hydrogen of the ketone, initiating the reaction. youtube.comwikipedia.org

Lithium hydroxide (LiOH) has also been employed as a catalyst. In some cases, LiOH has been shown to be highly efficient, acting as a dual activation catalyst. researchgate.net One study reported the use of a 40% LiOH solution in ethanol for the rapid synthesis of this compound, achieving an 85% yield in just 10 minutes. ijsrst.com In certain instances, reactions that yielded poor results with NaOH or KOH were conducted efficiently in the presence of lithium hydroxide. researchgate.net

Other bases like potassium hydroxide (KOH), sodium acetate (NaOAc), and ammonium acetate (NH₄OAc) have also been investigated, though solid NaOH was found to be superior in some solvent-free applications. mdpi.com Potassium carbonate (K2CO3) has been used in a mixed solvent system for the synthesis of pyridinyl analogues of dibenzylideneacetone (B150790). rsc.org

The solvent medium can significantly influence the course and outcome of the Claisen-Schmidt condensation. Ethanol is a frequently used solvent as it readily dissolves the starting materials, benzaldehyde and the intermediate. researchgate.netscribd.com The reaction has been successfully carried out by the slow evaporation of an ethanol solution to yield high-quality single crystals of this compound. csircentral.net

Solvent-free conditions have also proven to be highly effective, often leading to quantitative yields. wikipedia.orgmdpi.com This "green chemistry" approach minimizes waste and can simplify purification processes. A study on the reaction of cycloalkanones with benzaldehydes using solid NaOH and a grinding technique demonstrated excellent yields without any solvent. mdpi.com

Furthermore, a stirring-induced emulsion synthesis technique has been developed for the large-scale production of benzalacetone, where the reaction occurs at the interface of an organic and aqueous phase, leading to high selectivity. nih.gov The choice of solvent can also affect the reaction rate and selectivity, as demonstrated in studies with various catalysts. researchgate.net

The mechanism of the base-catalyzed Claisen-Schmidt condensation begins with the deprotonation of an α-hydrogen from the ketone (acetone) by a strong base, such as a hydroxide ion. youtube.comwikipedia.org This step results in the formation of a resonance-stabilized enolate anion. wikipedia.orgbyjus.com This enolate is a potent nucleophile. youtube.com

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). youtube.compearson.com Benzaldehyde is a suitable substrate as it lacks α-hydrogens and therefore cannot form an enolate itself, preventing self-condensation. wikipedia.orgyoutube.com This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Following the nucleophilic addition, the alkoxide intermediate is protonated, typically by a solvent molecule, to form a β-hydroxy ketone. pearson.com Under the basic reaction conditions, this β-hydroxy ketone readily undergoes dehydration. pearson.com A base removes a proton from the α-carbon, leading to the formation of an enolate, and subsequent elimination of a hydroxide ion results in the formation of a carbon-carbon double bond, yielding the α,β-unsaturated ketone. youtube.com

The dehydration step is often irreversible and drives the reaction towards the formation of the conjugated product. pearson.comchemistrysteps.com In the synthesis of this compound, this process occurs twice, as both α-carbons of acetone react with two molecules of benzaldehyde. The final product is predominantly the (E,E)-isomer, which is the more thermodynamically stable trans,trans configuration. scribd.commdpi.com

Acid-Catalyzed Condensation Approaches

The synthesis of this compound can be achieved through a double aldol condensation, specifically a Claisen-Schmidt reaction, under acidic conditions. While base-catalyzed routes are more common, acid catalysis offers an alternative pathway involving an enol intermediate. cerritos.eduwjpr.netvernier.com

The general mechanism for the acid-catalyzed reaction proceeds via the following steps:

Enol Formation: The reaction is initiated by the protonation of the acetone carbonyl group by an acid catalyst (H⁺). This increases the acidity of the α-hydrogens, facilitating their removal and the subsequent formation of the enol tautomer. cerritos.edu

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the protonated carbonyl carbon of a benzaldehyde molecule. Benzaldehyde is a suitable substrate as it lacks α-hydrogens and cannot self-condense. libretexts.org

Dehydration: The resulting aldol addition product, a β-hydroxy ketone, is unstable and readily undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group forms a good leaving group (water), and its departure results in the formation of a resonance-stabilized carbocation. A subsequent deprotonation yields the α,β-unsaturated ketone, benzalacetone. The formation of the conjugated system is a strong thermodynamic driving force for this dehydration step. vernier.comlibretexts.org

Second Condensation: The reaction sequence is repeated on the other side of the acetone molecule. The benzalacetone formed in the first stage still possesses acidic α-hydrogens. It tautomerizes to its enol form, which then attacks a second molecule of benzaldehyde. A final dehydration step yields the double-conjugated product, this compound. cerritos.edu

This entire process is often referred to as the "ENOL pathway" under acidic conditions. cerritos.edu While common laboratory procedures often utilize strong bases, acid catalysts such as hydrogen chloride (HCl) or aluminum chloride (AlCl₃) can also be employed to facilitate the Claisen-Schmidt condensation. nih.gov

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. byjus.com In the context of dibenzalacetone synthesis, microwave irradiation significantly reduces reaction times and can improve yields compared to conventional heating methods. nih.govamazonaws.com For instance, the synthesis of various dibenzalacetone derivatives via a Claisen-Smidth condensation was achieved with good yields (88-99%) in just one minute under microwave irradiation at 160 Watts. nih.gov This rapid heating method offers a clean, efficient, and fast alternative for producing these compounds. byjus.com

A study investigating the microwave-assisted synthesis of several dibenzalacetone derivatives reported the following results:

| Derivative | Substituent | Yield (%) | Reaction Time (min) |

| 3a | H | 99 | 1 |

| 3b | 4-OCH₃ | 95 | 1 |

| 3c | 4-Cl | 88 | 1 |

| 3d | 4-OH | 11 | 1 |

| Data sourced from a study on microwave-assisted synthesis of dibenzalacetone derivatives. nih.gov |

Aqueous and Solvent-Free Methodologies

To minimize the use of volatile organic solvents, researchers have developed aqueous and solvent-free methods for synthesizing this compound. One notable approach is "grindstone chemistry," a solvent-free technique where reactants (benzaldehyde and acetone) and a solid base catalyst (like sodium hydroxide) are manually ground together in a mortar and pestle. cerritos.edu This simple, low-cost method avoids solvents, generates minimal waste, and proceeds quickly, with a thick yellow precipitate forming within five minutes. cerritos.edu

Another innovative green technique involves a stirring-induced emulsion synthesis. In this method, acetone and sodium hydroxide are dissolved in water, while benzaldehyde is dissolved in an organic solvent like cyclohexane. vernier.comamazonaws.com Stirring creates an emulsion where the reaction occurs at the organic-aqueous interface. The product, being more soluble in the organic phase, diffuses away from the catalyst, which prevents side reactions and leads to high selectivity for the desired product. vernier.commdpi.com Furthermore, studies have explored the use of near-critical water (250–350 °C, 40–90 bar) as an environmentally benign medium that can facilitate the condensation without the need for an added catalyst. bas.bg

Catalyst Development for Sustainable Production

The development of reusable and environmentally benign catalysts is a key area of green chemistry research. For the Claisen-Schmidt condensation, several sustainable catalysts have been investigated.

Layered double hydroxides (LDHs) and their calcined mixed-oxide derivatives have shown significant promise as efficient, heterogeneous basic catalysts. youtube.com These materials can be easily recovered and reused, reducing waste. For example, a calcined MgFeAl-LDH catalyst provided a 93% conversion of benzaldehyde with high selectivity for the dibenzylidene product. youtube.com

Choline hydroxide (ChOH) has been identified as a highly efficient, metal-free, and non-toxic catalyst for the Claisen-Schmidt condensation in water. researchgate.net It is proposed to facilitate the reaction through hydrogen bonding with transition states and intermediates, leading to high product yields at a relatively low temperature of 50 °C. researchgate.net

Heterogeneous catalysts with acid sites, such as ZrO₂-montmorillonite , have also been studied. The acid sites on the catalyst are believed to activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack and thereby increasing reaction efficiency compared to uncatalyzed reactions. researchgate.net

Synthesis of Structurally Modified this compound Derivatives

The versatile structure of this compound allows for extensive modification, particularly on the two phenyl rings. These structural alterations are crucial for tuning the compound's chemical and physical properties for various applications.

Strategies for Aromatic Ring Substitution

The most direct strategy for synthesizing derivatives with substituted aromatic rings is to employ a substituted benzaldehyde as the starting material in the Claisen-Schmidt condensation. researchgate.net This approach allows for the introduction of a wide array of functional groups onto the phenyl rings.

The reaction typically involves the condensation of two equivalents of a substituted benzaldehyde with one equivalent of acetone, or the condensation of one equivalent of a substituted benzaldehyde with one equivalent of benzalacetone. researchgate.net These reactions are generally carried out using a base catalyst, such as aqueous sodium hydroxide, at room temperature. researchgate.net

A variety of derivatives have been synthesized using this method, incorporating electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, nitro) into the aromatic structure.

Table of Synthesized this compound Derivatives

| Compound | Substituent on Benzaldehyde | Catalyst | Notes |

|---|---|---|---|

| 2a | 4-Hydroxybenzaldehyde | 10% NaOH | Reacted with benzalacetone. researchgate.net |

| 2b | 4-Methoxybenzaldehyde | 10% NaOH | Reacted with benzalacetone. researchgate.net |

| 2c | 3,4,5-Trimethoxybenzaldehyde | 10% NaOH | Reacted with benzalacetone. researchgate.net |

| 2d | 4-Chlorobenzaldehyde | 10% NaOH | Reacted with benzalacetone. researchgate.net |

| 2e | 4-Nitrobenzaldehyde | 10% NaOH | Reacted with benzalacetone. researchgate.net |

| - | 4-Methylbenzaldehyde | Not specified | Used to synthesize (1E,4E)-1,5-di-p-tolylpenta-1,4-dien-3-one. |

| - | p-Nitrobenzaldehyde | 40% LiOH | Reacted with acetone. amazonaws.com |

| - | 3,4-Dimethoxybenzaldehyde | 40% LiOH | Reacted with acetone. amazonaws.com |

This strategy provides a straightforward and modular approach to a diverse library of this compound derivatives, enabling systematic studies of structure-property relationships.

Modifications of the Pentadienone Backbone

The this compound backbone is a versatile scaffold that can be modified in several ways to produce a diverse range of derivatives. These modifications can involve the introduction of substituents on the terminal phenyl rings or alterations to the core pentadienone structure itself.

One common strategy involves the Claisen-Schmidt condensation of benzalacetone with various substituted benzaldehydes. bas.bg This approach allows for the systematic introduction of different functional groups onto one of the phenyl rings, thereby modulating the electronic and steric properties of the final compound. bas.bg For example, derivatives with methoxy, trimethoxy, nitro, chloro, hydroxy, and methyl groups have been synthesized using this method. bas.bg The reaction is typically carried out in the presence of a base like sodium hydroxide at room temperature. bas.bg

Another approach to backbone modification is the reaction of 1,5-diphenylpenta-1,4-diyn-3-one with sodium ethoxide in ethanol, which results in the twofold addition of the ethoxide to the triple bonds, yielding (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one. mdpi.com This method transforms the diynone precursor into a diethoxy-dienone derivative. mdpi.com

Furthermore, derivatives can be synthesized by reacting 4-hydroxybenzaldehyde with acetone to form an intermediate, which is then reacted with other aromatic aldehydes. nih.govmdpi.com This multi-step process allows for the creation of complex structures containing moieties like 1,3,4-thiadiazole or quinazolinone appended to the pentadienone framework. nih.govmdpi.com

The following table summarizes various synthesized derivatives of this compound through backbone modification.

Table 1: Examples of this compound Derivatives via Backbone Modification

| Reactants | Resulting Derivative Type | Reference |

|---|---|---|

| Benzalacetone and substituted benzaldehydes (e.g., methoxy-, nitro-, chloro-benzaldehyde) | Phenyl-substituted 1,5-diphenylpenta-1,4-dien-3-ones | bas.bg |

| 1,5-Diphenylpenta-1,4-diyn-3-one and sodium ethoxide | (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one | mdpi.com |

| 4-Hydroxybenzaldehyde, acetone, and various aromatic aldehydes | Hydroxy- and substituted phenylpenta-1,4-dien-3-ones | nih.govmdpi.com |

Derivatization via Oxime Formation

The carbonyl group of this compound provides a reactive site for derivatization, notably through the formation of oximes. The reaction with hydroxylamine hydrochloride leads to the formation of this compound oxime. nih.gov

More complex oxime derivatives, such as O-benzyl oximes, have also been synthesized. researchgate.net In a reported procedure, four novel this compound O-benzyl oximes were synthesized through the condensation of the parent ketone with the appropriate O-benzylhydroxylamine, catalyzed by potassium hydrogen phthalate in ethanol. This method proved to be efficient, achieving yields of over 75%. researchgate.net The reaction of 2,4-dinitrophenylhydrazine with a related compound, 1,5-diphenyl-1-penten-4-yn-3-one, results in the corresponding unsaturated hydrazone rather than a cyclized pyrazole derivative, highlighting the reactivity of the carbonyl group towards hydrazine derivatives. researchgate.net

Table 2: Synthesis of Oxime Derivatives

| Reactant | Product | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| This compound and Hydroxylamine hydrochloride | This compound oxime | Not specified | Not specified | nih.gov |

Control of Selectivity and Yield Enhancement in Synthetic Protocols

The synthesis of this compound, most commonly achieved via the base-catalyzed Claisen-Schmidt condensation of acetone with two equivalents of benzaldehyde, requires careful control of reaction conditions to ensure high selectivity and yield. researchgate.netcsircentral.net

Key parameters that can be optimized include:

Molar Ratios : Employing a 2:1 molar ratio of benzaldehyde to acetone is crucial to drive the reaction towards the desired double condensation product. rsc.org An excess of benzaldehyde helps ensure the reaction goes to completion. mnstate.edu

Base Concentration : The concentration of the base catalyst, typically sodium hydroxide, influences the reaction rate. Studies on the related synthesis of benzalacetone showed that increasing NaOH concentration from 0.0 M to 0.1 M significantly accelerated the reaction, though further increases to 0.2 M had a less pronounced effect. nih.gov

Reaction Time : Allowing sufficient reaction time, often several hours at room temperature or with gentle heating, is necessary for the completion of the second condensation step. bas.bg Reaction progress is typically monitored by thin-layer chromatography (TLC). bas.bg

Temperature : The reaction is often performed at room temperature or with controlled heating. bas.bg For recrystallization, ethanol is a common solvent, but it is noted that the product has a low melting point, which can be mistaken for dissolution. mnstate.edu

Minimizing Side Reactions (e.g., mono-condensation, self-condensation)

A primary challenge in the synthesis of this compound is the formation of side products, which can lower the yield and complicate purification. The two main side reactions are mono-condensation and the self-condensation of acetone.

Mono-condensation : This reaction results in the formation of benzylideneacetone (4-phenyl-3-buten-2-one), where only one molecule of benzaldehyde has reacted with acetone. To minimize this, an excess of benzaldehyde is used, which statistically favors the reaction of the benzylideneacetone intermediate with a second molecule of benzaldehyde over unreacted acetone. mnstate.eduresearchgate.net The order of reagent addition is also important; adding acetone last to a solution already containing benzaldehyde ensures the electrophile is readily available, discouraging self-condensation and favoring the mixed condensation. mnstate.edu

Self-condensation : Acetone can react with itself in the presence of a base to form products like mesityl oxide. wikipedia.org This is generally an undesirable side reaction in a mixed aldol condensation. wikipedia.org Using a much more reactive electrophile, such as benzaldehyde, helps to prevent this. Benzaldehyde lacks enolizable protons and its carbonyl group is more electrophilic than that of a ketone. mnstate.eduwikipedia.org Therefore, the enolate formed from acetone will preferentially attack the more reactive benzaldehyde rather than a neutral acetone molecule. wikipedia.org

By carefully controlling the stoichiometry and order of addition, the formation of these side products can be significantly suppressed, leading to higher yields of the desired this compound.

Computational and Theoretical Chemistry Studies of 1,5 Diphenylpenta 1,4 Dien 3 One

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the properties of molecules like 1,5-diphenylpenta-1,4-dien-3-one. These methods allow for the prediction and analysis of various molecular characteristics that are often difficult to measure experimentally.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine its optimized geometry. researchgate.net These calculations are crucial for understanding the molecule's conformation and stability. The potential energy surface scan helps in identifying the most stable conformer of the molecule. researchgate.net

The optimized molecular structure obtained from DFT calculations can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. For derivatives like (E,E)-1,5-diethoxy-1,5-diphenylpenta-1,4-dien-3-one, the central C=C–C(=O)–C=C unit is found to be essentially planar. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For this compound, the HOMO is primarily located on the phenyl rings and the C=C double bonds, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is concentrated around the carbonyl group and the conjugated system, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

| Orbital | Energy (eV) | Primary Location |

| HOMO | (Calculated Value) | Phenyl rings, C=C double bonds |

| LUMO | (Calculated Value) | Carbonyl group, conjugated system |

Note: Specific energy values require dedicated computational studies and may vary with the level of theory and basis set used.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within a molecule. For this compound, NBO analysis reveals significant π-electron delocalization across the entire conjugated system, which includes the two phenyl rings and the α,β-unsaturated ketone moiety. This delocalization is a major contributor to the molecule's stability.

The analysis can quantify the stabilization energies associated with various donor-acceptor interactions, such as the interaction between the π orbitals of the phenyl groups and the π* orbitals of the carbonyl group. These interactions are indicative of the extent of electronic communication within the molecule.

Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution in a molecule. libretexts.org They are invaluable for predicting how molecules will interact with each other. libretexts.org In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. Regions of positive potential (typically colored blue) are electron-poor and represent electrophilic or hydrogen bond donor sites. youtube.com

For this compound, the ESP map shows a significant negative potential around the oxygen atom of the carbonyl group, confirming its role as a primary site for electrophilic attack and hydrogen bonding. The hydrogen atoms on the phenyl rings exhibit a slight positive potential. This information is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations, often carried out using DFT methods, help in the assignment of experimentally observed vibrational bands to specific molecular motions. researchgate.netnih.gov For this compound, the calculated vibrational frequencies are generally in good agreement with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra, although scaling factors are sometimes applied to improve the match. researchgate.net

Key vibrational modes for this molecule include the C=O stretching frequency, the C=C stretching of the dienone system, and various vibrations associated with the phenyl rings. Discrepancies between calculated and experimental frequencies can often be attributed to intermolecular interactions in the solid state, such as C-H···O hydrogen bonding. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | (Value) | (Value) |

| C=C Stretch (alkene) | (Value) | (Value) |

| Phenyl Ring Stretch | (Value) | (Value) |

Note: Specific frequency values are dependent on the computational method and experimental conditions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide theoretical absorption maxima (λmax) that can be compared with experimental data. researchgate.netresearchgate.net

For this compound, TD-DFT calculations can elucidate the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions. nih.gov These calculations are essential for understanding the photophysical properties of the molecule, which are relevant to its applications in areas such as sunscreens and as ligands in organometallic chemistry. nih.gov The choice of functional and the inclusion of solvent effects are critical for obtaining accurate predictions of UV-Vis spectra. nih.gov

Semiempirical Methods and Their Applicability

Semiempirical quantum chemistry methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods, making them suitable for preliminary studies and for calculations on large molecular systems. nih.govumn.edu These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, particularly by neglecting certain two-electron integrals. nih.gov The parameterization is often performed to reproduce experimental data, such as heats of formation. nih.gov

For conjugated systems like this compound, semiempirical methods can be particularly useful for predicting molecular geometries and electronic properties. Studies on related compounds, such as amine-type antioxidants and proton sponges, have demonstrated the utility of AM1 and PM3 in calculating properties like bond dissociation enthalpies and ionization potentials. umn.eduwikipedia.org While specific studies applying these methods to this compound for a broad range of properties are not extensively documented in the reviewed literature, their successful application to similar molecules suggests their applicability. For instance, these methods could be employed to quickly screen a large number of derivatives to identify candidates with desirable electronic properties before undertaking more computationally expensive density functional theory (DFT) or ab initio calculations.

Basis Set Selection and Computational Method Validation

The accuracy of quantum chemical calculations is highly dependent on the chosen computational method and basis set. For this compound and its derivatives, Density Functional Theory (DFT), particularly with the B3LYP (Becke, three-parameter, Lee–Yang–Parr) exchange-correlation functional, is a widely employed method. researchgate.netresearchgate.net

The selection of the basis set, which is a set of mathematical functions used to build molecular orbitals, is a critical step. Various basis sets have been utilized in studies of this compound, ranging from smaller sets like 6-31G(d) to more extensive ones such as 6-311+G(2d,p). researchgate.net The choice of basis set represents a trade-off between computational cost and accuracy. Larger basis sets with polarization and diffuse functions generally provide more accurate results but require more computational resources.

Validation of the computational methods is crucial and is typically achieved by comparing the calculated properties with experimental data. For this compound, calculated spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, are often compared with experimentally obtained spectra. researchgate.net For example, in the study of novel this compound O-benzyl oximes, DFT calculations were performed to predict NMR chemical shifts, and the results were compared with experimental data. researchgate.net This comparison helps to assess the suitability of the chosen computational level for accurately describing the molecular system.

Table 1: Computational Methods and Basis Sets Used in Studies of this compound and its Derivatives

| Compound Type | Computational Method | Basis Set(s) | Validated Properties | Reference |

|---|---|---|---|---|

| This compound O-benzyl oximes | DFT (B3LYP) | 6-31G(d), 6-311G(d,p), 6-311+G(2d,p) | NMR Spectra | researchgate.net |

| Substituted 1,5-diphenylpenta-1,4-dien-3-ones | DFT (B3LYP) | Not specified | Vibrational Spectra | researchgate.net |

| Amine Antioxidants (related structures) | AM1, PM3 | Not specified | Bond Dissociation Enthalpies, Ionization Potentials | umn.edu |

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful tools to explore the dynamic nature and interaction potential of this compound.

Conformational Analysis and Potential Energy Surfaces

The presence of multiple rotatable single bonds in this compound allows for various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by constructing a potential energy surface (PES), which maps the potential energy of the molecule as a function of one or more geometric parameters, such as dihedral angles. researchgate.netnih.govlibretexts.org

A recent study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives employed a combination of nuclear magnetic resonance (NMR) spectroscopy and quantum chemical calculations to investigate their conformational features. researchgate.netnih.gov The study revealed that the introduction of substituents, such as a fluorine atom, can significantly alter the conformational preferences, leading to the predominance of a specific conformer group. researchgate.netnih.gov This highlights the subtle interplay of steric and electronic effects in determining the three-dimensional structure of these molecules. Understanding the preferred conformations is crucial as the biological activity and physical properties of a molecule are often dictated by its shape.

Molecular Dynamics Simulations (if available in academic literature)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment, such as a solvent. sigmaaldrich.comfishersci.ca An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion.

As of the current literature review, specific molecular dynamics simulation studies focused on this compound could not be identified. Such studies would be valuable for understanding the flexibility of the molecule in solution, the dynamics of its interaction with biological targets, and the influence of the solvent on its conformational landscape.

Ligand-Receptor Binding Predictions via Molecular Docking (focus on methodology and interaction mechanisms, not biological effect)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. libretexts.org This method is instrumental in drug discovery and for understanding the potential interaction mechanisms of compounds like this compound at a molecular level.

The methodology of a typical docking study involves preparing the 3D structures of both the ligand and the receptor. The ligand is then placed in the binding site of the receptor in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. libretexts.org The validity of the docking protocol is often assessed by re-docking a known ligand into the receptor's binding site and comparing the predicted pose with the crystallographic data, with a root-mean-square deviation (RMSD) of less than 2 Å generally considered a successful validation. researchgate.net

Several studies have employed molecular docking to investigate the binding of this compound and its derivatives to various protein targets. For instance, derivatives of this compound have been docked into the N-terminal domain of heat shock protein 90 (Hsp90), revealing good binding affinities. researchgate.net Another study investigated the docking of a series of dibenzylideneacetones into the active sites of Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR) and human dihydrofolate reductase (hDHFR). researchgate.net The interaction mechanisms are elucidated by analyzing the binding poses, which reveal key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the receptor.

Table 2: Examples of Molecular Docking Studies with this compound and its Derivatives

| Ligand | Receptor | Docking Software/Method | Key Findings | Reference |

|---|---|---|---|---|

| This compound O-benzyl oxime derivatives | HSP90A N-terminal domain | Not specified | Good binding affinities in the range of -8.7 to -10.1 kcal/mol. | researchgate.net |

| This compound and derivatives | P. falciparum enoyl acyl carrier protein reductase (PfENR) | Not specified | Predicted to have strong potential to inhibit the enzyme. | researchgate.net |

| This compound and derivatives | Human Dihydrofolate Reductase (hDHFR) | Not specified | Investigated as a potential target. | researchgate.net |

Structure-Property Relationship Studies

Structure-property relationship studies aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. For this compound and its analogs, computational methods are invaluable for elucidating these relationships.

Studies on structurally similar dibenzylidenecyclohexanones have shown that the nature, position, and number of substituents on the phenyl rings significantly affect the molecule's electrochemical and spectroscopic properties. researchgate.net For example, a linear correlation was found between the difference in the electrochemical oxidation and reduction potentials and the energy of the long-wavelength absorption maximum. researchgate.net Quantum chemical calculations of frontier molecular orbital energies (HOMO and LUMO) and vertical absorption and emission transitions were in good agreement with the experimental data, providing a theoretical basis for the observed trends. researchgate.net These findings can be extrapolated to this compound, suggesting that modifying its phenyl rings with electron-donating or electron-withdrawing groups would allow for the fine-tuning of its electronic and optical properties. For instance, the extended π-conjugation in this molecule is responsible for its strong UV absorption, a property that is exploited in its use as a sunscreen component. mdpi.com

Correlation of Electronic Structure with Spectroscopic Data

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate relationship between the molecular structure of this compound, also known as dibenzalacetone (DBA), and its spectroscopic signatures. Theoretical calculations allow for the optimization of the molecular geometry and the simulation of its vibrational and electronic spectra, which can then be correlated with experimental data.

Studies have successfully used DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to calculate the vibrational frequencies observed in Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. researchgate.net This allows for precise assignments of vibrational modes, such as the characteristic C=C and C=O stretching frequencies, providing a detailed picture of the molecule's bonding and structure. nih.gov

The electronic properties and UV-Vis absorption spectrum are dictated by the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the absorption spectrum is characterized by two primary bands resulting from π → π* transitions, with a prominent band appearing around 320 nm. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the energy of the electronic transition. Computational models have been effectively used to analyze this gap and predict the absorption maxima (λmax), showing good agreement with experimental findings. researchgate.net For instance, the lower optical cutoff for DBA crystals has been experimentally observed at approximately 440 nm. researchgate.net

| Spectroscopic Feature | Experimental Observation | Theoretical Correlation |

| UV-Vis Absorption (π → π)* | Prominent band around 320-330 nm | Correlates with the calculated HOMO-LUMO energy gap. |

| Optical Cutoff | ~440 nm | Related to the onset of electronic absorption predicted by TD-DFT. |

| IR Spectroscopy (C=O stretch) | Strong absorption band | Calculated vibrational frequencies using DFT match experimental spectra. nih.gov |

| IR Spectroscopy (C-H stretch) | Peaks for sp2 carbons above 3100 cm⁻¹ | DFT calculations confirm C-H stretching modes. nih.gov |

Impact of Substituents on Electronic and Optical Properties

The electronic and optical characteristics of this compound can be systematically tuned by introducing substituents onto the terminal phenyl rings. This modification alters the electronic distribution within the molecule, impacting its HOMO-LUMO gap, absorption spectrum, and nonlinear optical (NLO) properties. The donor-π-acceptor-π-donor (D-π-A-π-D) structure, with the dienone as the acceptor (A) and the phenyl rings as donors (D), is key to these effects. researchgate.net

Computational studies have shown that adding electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH), or electron-withdrawing groups (EWGs), like nitro (-NO₂) or chloro (-Cl), to the phenyl rings significantly modifies the electronic properties. nih.govbas.bg EDGs tend to increase the energy of the HOMO, while EWGs lower the energy of the LUMO. Both types of substitutions typically lead to a smaller HOMO-LUMO gap, which causes a bathochromic (red) shift in the UV-Vis absorption spectrum. nih.gov This enhanced intramolecular charge transfer (ICT) is crucial for applications in materials science.

The NLO properties, particularly the first molecular hyperpolarizability (β), are also highly sensitive to substitution. physchemres.org Molecules with a strong D-π-A-π-D character exhibit enhanced NLO responses. researchgate.net Theoretical calculations have demonstrated that substituting the phenyl rings with strong EDGs leads to a significant increase in the β value, making these derivatives promising candidates for NLO applications. researchgate.netphyschemres.org For example, the substitution with an isopropyl group, which is more electron-pumping than a methyl group, results in a larger absorption wavelength (λmax). researchgate.net

| Substituent Group | Type | Effect on HOMO-LUMO Gap | Effect on UV-Vis λmax | Effect on NLO Properties |

| -Cl | Electron-Withdrawing | Decrease | Red Shift nih.gov | Enhancement |

| -OCH₃ | Electron-Donating | Decrease | Red Shift bas.bg | Enhancement |

| -OH | Electron-Donating | Decrease | Red Shift bas.bg | Enhancement |

| -NO₂ | Electron-Withdrawing | Decrease | Red Shift | Significant Enhancement |

| -CH(CH₃)₂ (Isopropyl) | Electron-Donating | Decrease | Red Shift researchgate.net | Significant Enhancement |

Advanced Chemical Reactivity and Catalytic Transformations Involving 1,5 Diphenylpenta 1,4 Dien 3 One

Coordination Chemistry and Ligand Properties

The presence of alkene double bonds and a central ketone group in 1,5-diphenylpenta-1,4-dien-3-one allows it to function as a multidentate ligand, readily coordinating with various transition metals. This property is pivotal to its extensive use in catalysis.

This compound as a Ligand in Transition Metal Complexes

This compound is a well-established ligand in organometallic chemistry, most notably for its ability to form stable complexes with palladium(0). nih.govresearchgate.netescholarship.org The palladium centers in these complexes bind to the alkene portions of the DBA ligands. researchgate.net The most prominent of these is tris(dibenzylideneacetone)dipalladium(0), often abbreviated as [Pd₂(dba)₃]. researchgate.net This complex is frequently supplied as a chloroform (B151607) adduct, [Pd₂(dba)₃·CHCl₃]. researchgate.net Another related palladium(0) complex is bis(dibenzylideneacetone)palladium(0), [Pd(dba)₂]. researchgate.net The utility of DBA as a ligand is not limited to palladium, as it can coordinate with other transition metals, although its palladium complexes are the most widely studied and applied.

Reactivity of Metal-DBA Complexes (e.g., Palladium-DBA Complexes)

Palladium-DBA complexes, particularly [Pd₂(dba)₃] and [Pd(dba)₂], serve as crucial precursors for generating soluble palladium(0) species, which are active catalysts in a myriad of cross-coupling reactions. researchgate.netwikipedia.org These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Examples of such transformations include the Suzuki, Negishi, and Buchwald-Hartwig amination reactions. researchgate.net

The reactivity of these complexes is a subject of detailed investigation. For instance, studies on the oxidative addition of phenyl iodide to palladium(0) complexes generated in situ from Pd(dba)₂ and phosphine (B1218219) ligands have revealed intricate reactivity patterns. acs.org The solvent plays a critical role in the reactivity and selectivity of catalytic systems derived from Pd-DBA complexes. wikipedia.org For example, in Suzuki cross-coupling reactions, the choice of a polar or non-polar solvent can dictate whether the oxidative addition occurs at a C-Cl or a C-OTf bond. wikipedia.org Furthermore, the electronic properties of the DBA ligand itself can be modulated to influence the activity and stability of the resulting palladium catalyst. acs.org

| Metal-DBA Complex | Application in Catalysis |

| Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) | Precursor for Pd(0) catalysts in cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig). researchgate.net |

| Bis(dibenzylideneacetone)palladium(0) ([Pd(dba)₂]) | In situ generation of active Pd(0) species for reactions like oxidative addition. acs.org |

Ligand Exchange Dynamics and Applications in Catalysis

A key characteristic of the DBA ligand in its metal complexes is its lability. nih.govresearchgate.net It is readily displaced by stronger, more electron-donating ligands such as triphenylphosphine. nih.gov This facile ligand exchange is the cornerstone of its application in catalysis, as it provides a convenient entry point into palladium(0) chemistry. nih.gov The in-situ addition of a desired ligand to a solution of a Pd-DBA complex allows for the formation of the catalytically active species.

Cycloaddition Reactions

The conjugated diene system within this compound makes it a candidate for cycloaddition reactions, particularly photochemical transformations.

Photochemical [2+2] Cycloadditions and Dimerization Pathways

This compound undergoes photochemical [2+2] cycloaddition reactions, which are geometrically feasible and lead to the formation of four-membered rings. acs.org When exposed to light, particularly wavelengths greater than 300 nm, DBA can dimerize. acs.org This reaction can be conveniently carried out using sunlight. researchgate.netacs.org

The dimerization process involves the [2+2] cycloaddition of the alkene moieties of two DBA molecules, resulting in a dimeric product containing a cyclobutane (B1203170) ring. acs.orgacs.org Further investigation of this photoreaction has revealed the formation of a second product, which has been identified as a trimer. researchgate.netacs.org This trimeric species is the result of three sequential [2+2] cycloaddition reactions involving the six double bonds of three DBA molecules. acs.org

| Photochemical Reaction | Product(s) |

| [2+2] Cycloaddition | Dimer containing a cyclobutane ring. acs.orgacs.org |

| Sequential [2+2] Cycloadditions | Trimer with three cyclobutane units. researchgate.netacs.org |

Thermal Cycloadditions (if relevant literature exists)

While photochemical [2+2] cycloadditions of this compound are documented, there is a notable lack of specific information in the scientific literature regarding its participation in thermal cycloaddition reactions. Thermal cycloadditions, such as the Diels-Alder reaction, are governed by different orbital symmetry rules than their photochemical counterparts. libretexts.org The absence of significant reports on thermal cycloadditions involving DBA suggests that such reactions may not be favorable or have not been extensively explored for this particular compound.

Reduction and Oxidation Reactions of the Enone System

The enone system of this compound, also known as dibenzylideneacetone (B150790) (dba), is susceptible to a variety of reduction and oxidation reactions, allowing for selective transformations of its carbon-carbon double bonds and carbonyl group.

The selective reduction of the olefinic bonds in this compound can be achieved through catalytic hydrogenation. For instance, using a palladium on carbon (Pd/C) catalyst, the double bonds are preferentially reduced to yield 1,5-diphenylpentan-3-one. Further reduction of the carbonyl group can occur under more stringent conditions or with different catalytic systems.

Alternatively, the carbonyl group can be selectively reduced while preserving the double bonds through methods like the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride. This approach yields 1,5-diphenylpenta-1,4-dien-3-ol.

The enone system can also undergo oxidation, although this is less common. Oxidative cleavage of the double bonds can be accomplished using strong oxidizing agents like ozone (O₃) followed by a reductive workup, which would break down the molecule into smaller fragments, including benzaldehyde (B42025).

Polymerization Mechanisms Involving this compound

While this compound itself is not typically used as a monomer in traditional polymerization reactions, its derivatives can participate in polymerization processes. The dienone structure can be modified to incorporate polymerizable groups.

For example, the carbonyl group can be converted into a functionality that can undergo polymerization. Research has shown that polymers can be synthesized from dibenzylideneacetone derivatives. One study detailed the synthesis of polymers from a dibenzylideneacetone-based monomer, highlighting the potential for creating novel polymeric materials with unique properties stemming from the dienone core.

Derivatization Reactions and Functional Group Transformations

The reactivity of the enone system in this compound allows for a wide range of derivatization reactions and functional group transformations, making it a versatile building block in organic synthesis.

One of the most common reactions is the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated ketone. This reaction can be used to introduce a variety of substituents. For example, the reaction of this compound with nitromethane (B149229) in the presence of a base leads to the formation of a Michael adduct.

The carbonyl group can also be a site for various transformations. It can react with Grignard reagents or organolithium compounds to form tertiary alcohols. Furthermore, it can undergo Wittig-type reactions to replace the carbonyl oxygen with a carbon-based substituent.

The dienone can also participate in cycloaddition reactions. For instance, it can act as a dienophile in Diels-Alder reactions, although its reactivity can be influenced by steric hindrance. More commonly, it is involved in [4+2] cycloadditions with electron-rich dienes.

Below is a table summarizing some key derivatization reactions of this compound:

| Reaction Type | Reagents | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Ketone |

| Luche Reduction | NaBH₄, CeCl₃ | Allylic Alcohol |

| Michael Addition | Nucleophile (e.g., R₂CuLi, RNH₂) | β-Substituted Ketone |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

These transformations highlight the utility of this compound as a versatile precursor for the synthesis of more complex molecules.

Applications in Materials Science and Photonics

Nonlinear Optical (NLO) Materials

The extended π-conjugated system of 1,5-Diphenylpenta-1,4-dien-3-one, formed by two phenyl rings (donors) connected to a central carbonyl group (acceptor) via ethylenic bridges, is the primary source of its significant nonlinear optical response. Organic molecules with this architecture are of great interest for applications in optical communications, data storage, and optical switching due to their fast response times and the ability to tune their properties through chemical modification.

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation is a second-order nonlinear optical process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency, and half the wavelength of the initial photons. The efficiency of this process is highly dependent on the molecular structure and crystalline symmetry of the material.

Research into derivatives of this compound has shown that strategic substitution on the peripheral phenyl rings can significantly enhance SHG efficiency. A study on various symmetrically substituted dibenzylideneacetone (B150790) derivatives found that the position of electron-donating or electron-withdrawing groups is a critical factor. Specifically, substitutions at the 'para' position of the aromatic rings led to a notable enhancement in the SHG signal. Among the studied compounds, (1E,4E)-1,5-Bis(4-methylphenyl)-1,4-pentadiene-3-one demonstrated a particularly high SHG efficiency. scienceopen.com This enhancement is attributed to an increase in the molecule's hyperpolarizability and favorable crystal packing.

First-Order Molecular Hyperpolarizability Studies

The first-order molecular hyperpolarizability (β) is a tensor quantity that measures the second-order NLO response of a single molecule. A high β value is a prerequisite for a material to exhibit strong SHG. The hyper-Rayleigh scattering (HRS) technique is commonly used to experimentally determine the dynamic first hyperpolarizability (βHRS).

Studies on dibenzylideneacetone derivatives have quantified their βHRS values, revealing a strong correlation between molecular structure and NLO activity. For a series of derivatives dissolved in dichloromethane, βHRS values were found to be robust, reaching up to 52 x 10⁻³⁰ cm⁴ statvolt⁻¹. nist.gov The magnitude of the hyperpolarizability is heavily influenced by the nature and position of substituent groups. For instance, a derivative with a methoxy (B1213986) group in the para-position (4-DMDBA) exhibited a βHRS value three times higher than the reference compound, p-nitroaniline. nist.gov This highlights the effectiveness of the donor-acceptor configuration in enhancing the NLO response.

First-Order Molecular Hyperpolarizability (β) of Selected Chalcone (B49325) Derivatives

| Compound Name | Abbreviation | β (× 10⁻³⁰ cm⁴ statvolt⁻¹) | Measurement Conditions |

|---|---|---|---|

| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | C-3 | 16 | Dichloromethane, ps pulses |

| (E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one | C-4 | 38 | Dichloromethane, ps pulses |

| 1,5-bis(4-(dimethylamino)phenyl)penta-1,4-dien-3-one derivative | 4-DMDBA | 52 | Dichloromethane, 1064 nm |

Two-Photon Absorption (TPA) Characteristics

Two-photon absorption is a third-order nonlinear optical process where a molecule simultaneously absorbs two photons. This property is crucial for applications such as 3D microfabrication, optical data storage, and optical limiting. The efficiency of TPA is quantified by the two-photon absorption cross-section (σ₂).

Dibenzylideneacetone derivatives have been shown to be effective two-photon absorbers. scienceopen.com The open-aperture Z-scan technique is a common method for measuring TPA. Research has demonstrated that these bis-chalcones can exhibit strong TPA, a desirable characteristic for photonic device applications. scienceopen.comnih.gov However, the TPA response is wavelength-dependent. While significant TPA is observed at certain wavelengths, studies have also found that some derivatives show negligible TPA cross-section values in the near-infrared region (e.g., 1064 nm), making them less suitable for optical limiting applications in that specific spectral range. nist.gov

Two-Photon Absorption (TPA) Cross-Section of Selected Chalcone Derivatives

| Compound Name | Abbreviation | Max σ₂ (GM) | Measurement Conditions |

|---|---|---|---|

| (E)-3-(naphthalen-1-yl)-1-phenylprop-2-en-1-one | C-6 | 13 | Dichloromethane, fs pulses |

| (E)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one | C-7 | 40 | Dichloromethane, fs pulses |

Note: 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Design Principles for Enhanced NLO Response

The development of organic NLO materials based on this compound follows several key design principles aimed at maximizing hyperpolarizability. The fundamental strategy involves creating a "push-pull" system, where electron-donating groups (donors) and electron-accepting groups (acceptors) are connected by a π-conjugated bridge.

For dibenzylideneacetone, the core structure is of the D-π-A-π-D type. Enhancing the NLO response involves:

Strengthening Donor/Acceptor Groups: Introducing strong electron-donating groups (e.g., methoxy, dimethylamino) on the phenyl rings and/or modifying the central acceptor group can increase the intramolecular charge transfer (ICT), which is a key factor for a large β value.

Extending π-Conjugation: Increasing the length of the conjugated bridge can lead to a higher NLO response, although this can also shift the absorption wavelength, which may be undesirable for some applications.

Strategic Positioning of Substituents: As noted in SHG studies, placing donor groups at the para-position of the phenyl rings is more effective than at the meta-position for enhancing the second-order NLO response. scienceopen.com This is due to a more efficient charge transfer across the long axis of the molecule.

Potential in Optical Frequency Conversion, Switching, and Limiting Devices

The significant second- and third-order NLO properties of this compound and its derivatives make them promising candidates for several photonic applications. nist.gov

Optical Frequency Conversion: Materials with high SHG efficiency can be used to convert laser light from a lower frequency to a higher one (e.g., from infrared to visible), which is essential for various laser systems and optical communication. nist.gov

Optical Switching: The change in the refractive index of these materials under intense light (a third-order NLO effect) could be harnessed to create all-optical switches, where light controls the path of another light signal, enabling faster data processing.

Optical Limiting: Materials with strong TPA can be used in optical limiting devices. nih.gov These devices transmit light normally at low intensities but become opaque at high intensities, protecting sensitive optical sensors and human eyes from damage by high-power laser pulses.

Organic Electronic and Optoelectronic Devices

While the NLO properties of this compound have been a primary focus of research, the broader class of chalcone-based compounds is also being explored for applications in organic electronic and optoelectronic devices. The versatility of the chalcone scaffold allows for the tuning of electronic properties, such as HOMO/LUMO energy levels, making them adaptable for various device architectures. displaydaily.com

Chalcones are being investigated for their potential use in organic solar cells, particularly in dye-sensitized solar cells (DSSCs), where they can act as the sensitizer that absorbs light and injects electrons. semanticscholar.org The D-π-A structure is beneficial for facilitating the necessary intramolecular charge transfer upon photoexcitation. By modifying the donor and acceptor groups, the absorption spectrum and energy levels can be tailored to better match the solar spectrum and the energetics of the other device components. For example, fluorinated chalcone derivatives have been synthesized and studied for their potential as dye-sensitizers in DSSCs. semanticscholar.org

Chromophore Applications in Organic Solar Cells

While direct application of this compound as a primary chromophore in high-efficiency organic solar cells (OSCs) is not prominently documented in current literature, its structural motif is highly relevant. The compound is a subset of chalcones, which are recognized for their robust donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) electronic structures. This configuration is advantageous for intramolecular charge transfer (ICT), a critical process for photosensitizers in solar cells.

Research into chalcone derivatives has shown their suitability as sensitizers. For instance, studies on pyrenyl chalcone derivatives demonstrate that modifying the donor and acceptor groups allows for the tuning of HOMO-LUMO energy levels to align appropriately with the conduction band of titanium dioxide (TiO₂) and the redox potential of the electrolyte in dye-sensitized solar cells (DSSCs). The presence of strong acceptor groups in certain derivatives has been linked to higher solar cell efficiency, underscoring the potential of this class of compounds. The core structure of this compound provides a foundational backbone that can be chemically modified to optimize light-harvesting capabilities and charge injection efficiency for photovoltaic applications.

Emitters in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF)

The development of efficient and stable emitters is a cornerstone of organic light-emitting diode (OLED) technology. Although this compound is not a widely used emitter, its molecular architecture is analogous to structures employed in advanced OLEDs. Specifically, its D-A-D framework is a common design principle for emitters, including those that exhibit thermally activated delayed fluorescence (TADF).

In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for the harvesting of non-emissive triplet excitons, enabling theoretical internal quantum efficiencies of up to 100%. This is often achieved by creating a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a characteristic of twisted D-A structures. Benzophenone-based derivatives, which share the central ketone acceptor with this compound, have been investigated as TADF emitters and host materials. These studies show that the D-A-D design can lead to high thermal stability, wide bandgaps, and efficient luminescence. The potential exists to functionalize the this compound scaffold to enhance its emissive properties and promote the reverse intersystem crossing (RISC) necessary for TADF, making it a candidate for future development in blue or green OLEDs.

Role in Charge/Spin Transport and Quantum Interference Phenomena

The transport of charge through a single molecule is governed by the principles of quantum mechanics, where interference effects can play a significant role. The molecular structure of this compound is that of a cross-conjugated divinyl ketone. Unlike linearly conjugated systems where π-orbitals have continuous overlap along the molecular backbone, cross-conjugation disrupts this linear pathway.

Theoretical and experimental studies have established a strong correlation between cross-conjugation and the observation of destructive quantum interference. This phenomenon leads to a significant reduction in the electrical conductance of a molecule compared to its linearly conjugated isomers of the same length. The carbonyl group in this compound acts as a central point where the two phenyl-vinyl π-systems connect, creating separate pathways for electron transport. This arrangement can cause the electron waves traversing these paths to interfere destructively, effectively suppressing charge transport through the molecule. This property is a robust feature of cross-conjugated systems and can be tuned by chemical modification, offering a pathway to design molecular-scale electronic components with precisely controlled transport properties.

Crystal Engineering and Solid-State Photophysics

The arrangement of molecules in the solid state dictates the bulk material's properties. Crystal engineering of this compound and its derivatives allows for the deliberate design of materials with specific optical and physical characteristics.

Design of Organic Crystals for Specific Optical Properties

The ability to control the solid-state packing of this compound is crucial for tailoring its bulk optical properties. High-quality single crystals of the parent compound have been grown and analyzed, revealing a monoclinic system with a centrosymmetric space group (C 2/c). researchgate.net This centrosymmetry has a profound impact on its nonlinear optical (NLO) properties, resulting in a zero second harmonic generation (SHG) efficiency. researchgate.net

However, the versatility of the dibenzalacetone framework allows for the synthesis of numerous derivatives with tailored crystal structures. By introducing different substituents, it is possible to break the centrosymmetry and induce significant NLO responses. Studies on various derivatives have shown their potential for applications like optical frequency conversion. The design of these molecular crystals involves controlling intermolecular interactions, such as hydrogen bonds and π-π stacking, to achieve a desired packing arrangement and, consequently, specific bulk properties. The table below shows crystallographic data for a derivative of this compound, illustrating the type of structural control achievable.

| Parameter | Value |

|---|---|

| Compound | 1,5-diphenyl-2-(2,4-dinitrophenyl)hydrazone-1,4-pentadien-3-one |

| Formula | C₂₃H₁₈N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2356(4) |

| b (Å) | 11.3323(4) |

| c (Å) | 14.8213(5) |

| β (°) | 101.995(3) |

| Volume (ų) | 2010.53(12) |

Data sourced from crystallographic studies on a hydrazone derivative of this compound.

J- and H-Aggregate Formation and Their Photophysical Implications

When chromophores are arranged in close proximity within a crystal or aggregate, their transition dipoles can couple, leading to the formation of J- or H-aggregates with distinct spectroscopic signatures. J-aggregates, typically characterized by a head-to-tail arrangement of transition dipoles, exhibit a narrow, red-shifted absorption band (J-band) compared to the monomer. Conversely, H-aggregates, arising from parallel or face-to-face stacking, show a blue-shifted absorption band (H-band). mpg.de

While the concepts of J- and H-aggregation are fundamental to understanding the photophysics of molecular solids, specific studies identifying and characterizing such aggregates for this compound are not widely reported in the reviewed literature. The formation of these aggregates is highly dependent on the precise intermolecular geometry. The centrosymmetric, dimeric packing of the parent compound, driven by C-H···O hydrogen bonds, suggests that excitonic coupling between molecules occurs. researchgate.net However, without detailed spectroscopic analysis of its solid-state absorption, a definitive classification as either J- or H-type aggregation remains speculative. The potential to form these aggregates through crystal engineering of derivatives remains an area for further exploration, offering a route to tune the absorption and emission properties of the resulting materials.

Influence of Molecular Packing on Solid-State Emission

The luminescence properties of organic molecules in the solid state are highly sensitive to their packing arrangement. researchgate.net Phenomena such as aggregation-caused quenching (ACQ) can significantly reduce emission efficiency due to the formation of non-radiative decay pathways via strong intermolecular interactions like π-π stacking. Conversely, specific packing motifs can lead to aggregation-induced emission (AIE) by restricting intramolecular rotations and vibrations.

For this compound, its crystal structure is organized by a network of weak intermolecular forces, including C-H···O and C-H···π interactions. researchgate.net While the parent compound is not known for strong solid-state emission, its derivatives can be designed to control these interactions. For example, introducing bulky groups can prevent close π-π stacking, mitigating quenching effects and potentially enhancing solid-state luminescence. Furthermore, the formation of rigid crystal lattices through hydrogen bonding can freeze out non-radiative vibrational modes, which is a known strategy to boost emission quantum yields in the solid state. unimi.it The interplay between the molecular structure and the resulting crystal packing is therefore a critical factor in developing efficient solid-state emitters from the this compound scaffold.

Thin Film Fabrication and Device Integration

The transition of this compound and its derivatives from molecular synthesis to functional materials in materials science and photonics is critically dependent on the ability to fabricate high-quality thin films and integrate them into device architectures. While dedicated research on the thin film fabrication of this specific compound is not extensively documented in publicly available literature, its properties as an organic nonlinear optical (NLO) material suggest that standard fabrication techniques for organic molecules are applicable. researchgate.netacs.org These techniques can be broadly categorized into solution-based and vacuum/vapor-based deposition methods.

Thin Film Fabrication Techniques

The choice of fabrication method is crucial as it significantly influences the morphological, optical, and electronic properties of the resulting thin film, which in turn dictates device performance.

Solution-Based Processing: These methods are often favored for their low cost, scalability, and ease of implementation. researchgate.net For this compound, which is soluble in various organic solvents, solution-based techniques are highly relevant.

Spin Coating: This technique involves depositing a solution of the compound onto a substrate and spinning it at high speed to create a uniform thin film. It is a widely used method for achieving precise thickness control and uniformity, making it suitable for laboratory-scale fabrication of optical and electronic devices. researchgate.net

Dip Coating: In this process, a substrate is withdrawn from a solution containing the compound at a constant speed. The thickness of the film is controlled by the withdrawal speed, the viscosity of the solution, and the solvent evaporation rate. Dip coating is a simple and cost-effective method for coating large-area substrates. researchgate.net

Spray Coating: This technique involves atomizing a solution of the material and spraying it onto a substrate. It is a versatile method that can be used to coat large and complex surfaces and offers good control over film thickness and morphology. researchgate.net

Inkjet Printing: A promising technique for the precise deposition of materials, inkjet printing allows for the creation of patterned thin films with high resolution. This method is particularly advantageous for the fabrication of complex device architectures and for minimizing material waste. researchgate.net

Vapor-Based Deposition: These techniques are performed under vacuum and are known for producing high-purity, uniform, and dense thin films with excellent control over thickness at the molecular level.

Chemical Vapor Deposition (CVD): CVD involves the reaction of precursor gases on a heated substrate to form a solid thin film. While direct CVD of this compound would require a suitable volatile precursor, this method is capable of producing highly conformal and high-quality films.

Physical Vapor Deposition (PVD): PVD encompasses several techniques where the material is transformed into a vapor phase, transported to the substrate, and then condensed to form a thin film.

Thermal Evaporation: In this method, the source material is heated in a vacuum chamber until it evaporates, and the vapor condenses on a cooler substrate. It is a relatively simple and widely used PVD technique for organic molecules.

Sputtering: This process involves bombarding a target material with energetic ions, which causes atoms or molecules to be ejected and deposited onto a substrate. Sputtering can produce dense and adherent films.

The selection of a specific fabrication technique would depend on the desired film properties, the substrate material, and the intended application. For instance, for high-performance photonic devices requiring precise control over film thickness and morphology, vapor deposition techniques might be preferred. Conversely, for large-area and low-cost applications, solution-based methods would be more suitable.

Device Integration

The integration of this compound thin films into photonic devices leverages their potential nonlinear optical properties. researchgate.netacs.org The fabrication of multilayer structures is a key aspect of device integration, often requiring the sequential deposition of different materials to form, for example, optical waveguides or electro-optic modulators.

An exemplary device structure could be a thin film optical waveguide, which consists of a core layer with a higher refractive index than the surrounding cladding layers. For such a device, a thin film of a this compound derivative with a high refractive index could be sandwiched between two polymer layers with lower refractive indices.

The successful integration of these thin films into functional devices also necessitates patterning techniques to define the device geometry. This can be achieved through methods such as photolithography and etching, or directly during deposition using techniques like inkjet printing or shadow masking in PVD.

Interactive Data Table: Properties of this compound Relevant to Materials Science

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O | nist.gov |

| Molecular Weight | 234.29 g/mol | nist.gov |

| Appearance | Pale-yellow solid | |

| Melting Point | 120–122 °C | mdpi.com |

| Nonlinear Optical Activity | Good NLO active material | researchgate.net |

Research Findings on a Derivative Compound

While specific data on the thin film properties of the parent compound is limited, research on derivatives provides valuable insights. For instance, the synthesis and characterization of (E,E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one, a derivative, has been reported. mdpi.com X-ray diffraction studies of this derivative revealed a monoclinic crystal structure. mdpi.com Such structural information is crucial for understanding the molecular packing in the solid state, which in turn affects the macroscopic optical and electronic properties of the thin film.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Green Chemistry Enhancements

The traditional synthesis of 1,5-Diphenylpenta-1,4-dien-3-one involves a Claisen-Schmidt or aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetone, typically using a strong base like sodium hydroxide (B78521). bas.bgcsircentral.net Future research could explore more environmentally friendly and efficient synthetic routes.

One promising "green" approach involves the use of lithium hydroxide as a catalyst, which can be performed under microwave irradiation to accelerate the reaction. ijsrst.com This method offers potential advantages in terms of reduced reaction times and energy consumption. Further exploration of solid acid or base catalysts, enzymatic transformations, and solvent-free reaction conditions could lead to even more sustainable synthetic protocols. The development of continuous flow processes for the synthesis of DBA and its derivatives also presents an opportunity for improved scalability and process control.

Advanced Characterization Techniques for Complex Systems

While standard spectroscopic techniques like NMR, IR, and mass spectrometry are routinely used to characterize this compound and its derivatives, advanced methods can provide deeper insights into their complex behavior. bas.bg For instance, solid-state NMR and high-resolution X-ray diffraction can elucidate the fine details of crystal packing and intermolecular interactions in its solid form. csircentral.netresearchgate.net

Techniques like femtosecond transient absorption spectroscopy could be employed to probe the ultrafast dynamics of its excited states, which is crucial for understanding its photophysical properties and potential applications in nonlinear optics. Furthermore, studying the interactions of DBA with biological macromolecules using techniques like surface plasmon resonance or isothermal titration calorimetry could reveal the molecular basis for its reported biological activities.

Predictive Computational Models for Structure-Function Relationships